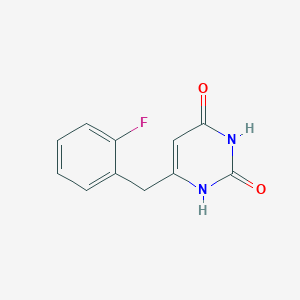

6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

描述

6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that pyrimidine derivatives often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .

Mode of Action

The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidine derivatives often impact pathways related to inflammation and immune response .

Result of Action

It is known that pyrimidine derivatives often exhibit anti-inflammatory effects .

生物活性

The compound 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione , with a CAS number of 2097964-17-3 , is a pyrimidine derivative notable for its potential biological activities. This article delves into its synthesis, biological activity, and relevance in medicinal chemistry, supported by various research findings and case studies.

Structure and Composition

- Molecular Formula : CHFNO

- Molecular Weight : 220.20 g/mol

- CAS Number : 2097964-17-3

The compound features a pyrimidine ring substituted with a 2-fluorobenzyl group, which is significant for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiviral Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit promising antiviral activities. Specifically, compounds in this class have been explored as inhibitors of HIV integrase (IN), a critical enzyme in the viral replication cycle. Studies have shown that modifications to the pyrimidine structure can enhance antiviral efficacy against HIV, suggesting that similar modifications could be beneficial for this compound .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

The biological significance of pyrimidine derivatives extends to anticancer research. Compounds within this class have been identified as selective inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The development of pyrimidine-based inhibitors has shown promise in preclinical models for targeting cancer cells . The specific mechanisms by which this compound may exert anticancer effects require further investigation but are likely related to its ability to interfere with key signaling pathways in tumorigenesis.

Synthesis and Evaluation

A significant study involved the synthesis of various pyrimidine derivatives and their evaluation for biological activity. The synthesis typically involves cyclization reactions starting from readily available precursors, such as hydroxyurea derivatives . The synthesized compounds were then subjected to biological assays to assess their efficacy against target pathogens and cancer cell lines.

Comparative Analysis of Biological Activity

科学研究应用

Cancer Therapy

One of the prominent applications of 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer treatment as they target the DNA repair mechanisms in cancer cells. The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues has shown promising results in inhibiting PARP-1 activity, which leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs. These compounds were evaluated for their anti-proliferative effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating significant inhibitory activity .

Antiviral Activity

The compound has also been explored for its antiviral properties. Research has indicated that pyrimidine derivatives can serve as effective antiviral agents against human immunodeficiency virus (HIV). The structural modifications of pyrimidine-2,4-dione derivatives have led to the discovery of compounds that exhibit potent activity against HIV by inhibiting viral replication and preventing resistance development . The synthesis pathways often involve cyclocondensation reactions that yield diverse analogues with enhanced bioactivity.

Ion Channel Modulation

Another notable application is in the modulation of ion channels, specifically the TRPC5 (transient receptor potential cation channel subfamily C member 5). Compounds derived from this compound have been identified as potential TRPC5 modulators. These modulators play a critical role in various physiological processes by regulating calcium and sodium ion flux across cellular membranes. This modulation is essential for maintaining cellular function and communication, making these compounds valuable in treating conditions related to ion channel dysregulation .

Synthesis Approaches

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available hydroxyurea or other pyrimidine derivatives.

- Reactions : Key reactions include cyclocondensation and amination steps under microwave irradiation or conventional heating.

- Characterization : The final products are characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structures .

Bioactivity Evaluation

The bioactivity of synthesized compounds is evaluated through various assays:

属性

IUPAC Name |

6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSSDPNMRDAXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。